![molecular formula C17H27N3O4S B4708563 5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methoxy-N-propylbenzenesulfonamide](/img/structure/B4708563.png)
5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methoxy-N-propylbenzenesulfonamide
Overview
Description
5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methoxy-N-propylbenzenesulfonamide, also known as E-4031, is a chemical compound that has been widely used in scientific research. E-4031 is a potassium channel blocker that has been studied for its effects on cardiac electrophysiology, neuronal excitability, and cancer cell proliferation.
Mechanism of Action
The mechanism of action of 5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methoxy-N-propylbenzenesulfonamide involves the inhibition of potassium channels. This compound binds to the pore-forming subunit of the channel and blocks the flow of potassium ions through the channel. This leads to a decrease in the repolarizing current and an increase in the duration of the action potential. The specific potassium channels that are affected by this compound depend on the cell type and the concentration of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the concentration of the drug and the cell type. In cardiac myocytes, this compound prolongs the action potential duration and the QT interval, which can lead to arrhythmias. In neurons, this compound increases excitability and can induce epileptiform activity. In cancer cells, this compound inhibits cell proliferation and may induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methoxy-N-propylbenzenesulfonamide in lab experiments is its potency and specificity as a potassium channel blocker. This compound has a high affinity for the IKr and IM channels and can effectively inhibit their activity at low concentrations. This allows for precise control of the potassium current and the membrane potential in cells.
One limitation of using this compound in lab experiments is its potential for off-target effects. This compound may interact with other ion channels or receptors in cells, leading to unintended effects. In addition, this compound may have different effects on different cell types, making it difficult to generalize its effects.
Future Directions
For the study of 5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methoxy-N-propylbenzenesulfonamide include investigating its potential as an anticancer agent, studying its effects on other potassium channels and ion channels, and exploring its potential as a therapeutic agent for neurological disorders.
Scientific Research Applications
5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methoxy-N-propylbenzenesulfonamide has been used in various scientific research applications. One of the most common uses of this compound is in the study of cardiac electrophysiology. This compound is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes, which is responsible for the repolarization of the cardiac action potential. By inhibiting IKr, this compound prolongs the action potential duration and the QT interval, which can lead to arrhythmias.
This compound has also been studied for its effects on neuronal excitability. In neurons, this compound blocks the M-type potassium current (IM), which is involved in regulating the resting membrane potential and the firing rate of action potentials. By inhibiting IM, this compound increases neuronal excitability and can induce epileptiform activity.
In addition, this compound has been investigated for its potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. The mechanism of this antiproliferative effect is not fully understood, but it may involve the inhibition of potassium channels that are involved in cell cycle progression and apoptosis.
properties
IUPAC Name |
5-(4-ethylpiperazine-1-carbonyl)-2-methoxy-N-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-4-8-18-25(22,23)16-13-14(6-7-15(16)24-3)17(21)20-11-9-19(5-2)10-12-20/h6-7,13,18H,4-5,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOZLOFOWNPQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCN(CC2)CC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4708484.png)
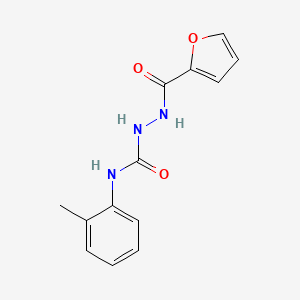
![1-(2,4-difluorophenyl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4708498.png)
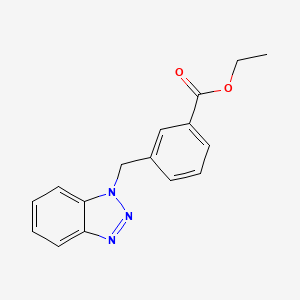
![2-{1-(2-ethoxybenzyl)-4-[(6-methoxy-2H-chromen-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4708518.png)
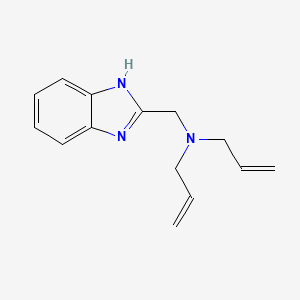

![ethyl 4-(3-methoxybenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4708532.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4708536.png)
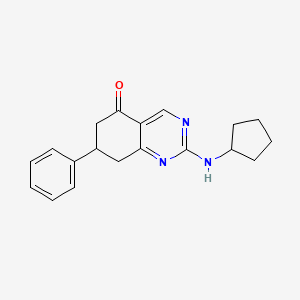
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide]](/img/structure/B4708554.png)
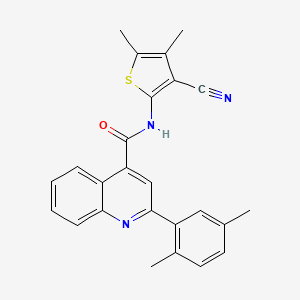
![5-(5-bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4708562.png)
